molecular formula C19H18ClN3OS B6521677 N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946320-34-9

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No. B6521677
CAS RN: 946320-34-9
M. Wt: 371.9 g/mol
InChI Key: SZEGAIVMINNBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide, also known as BIM-2, is a small molecule drug candidate that has been developed for the treatment of several diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease. BIM-2 is a novel drug candidate that has been studied for its potential therapeutic benefits due to its unique chemical structure and the ability to modulate the activity of multiple proteins.

Advantages and Limitations for Lab Experiments

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easy to synthesize and manipulate in the laboratory. In addition, this compound has a relatively low toxicity, which makes it safe to use in experiments. However, this compound has several limitations for use in laboratory experiments. This compound is not very stable in aqueous solutions, and it is not very soluble in organic solvents.

Future Directions

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has potential for use in the treatment of several diseases, including cancer, Parkinson’s disease, and Alzheimer’s disease. Further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic potential. In addition, further research is needed to develop new formulations of this compound that are more stable and more soluble in aqueous and organic solvents. Finally, further research is needed to develop new delivery systems for this compound that can increase its therapeutic potential.

Synthesis Methods

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can be synthesized using a multi-step process. The first step is to prepare the starting material, which is a 2-chloro-N-benzyl-1H-imidazole-2-sulfonylacetamide. This can be done by reacting a 2-chlorophenylmethyl imidazole-2-sulfonyl chloride and N-benzylacetamide in the presence of an acid catalyst. The next step is to convert the starting material into this compound by reacting it with a base and an aqueous solution of sodium sulfate.

Scientific Research Applications

N-benzyl-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has been studied for its potential therapeutic benefits in a variety of diseases. In cancer, this compound has been studied for its ability to inhibit the growth of tumor cells. In Parkinson’s disease, this compound has been studied for its ability to inhibit the aggregation of alpha-synuclein, a protein associated with the development of the disease. In Alzheimer’s disease, this compound has been studied for its ability to inhibit the aggregation of tau protein, a protein associated with the development of the disease.

properties

IUPAC Name

N-benzyl-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-17-9-5-4-8-16(17)13-23-11-10-21-19(23)25-14-18(24)22-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEGAIVMINNBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.